Haliclonyne

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Haliclonyne is a natural product found in Haliclona with data available.

科学研究应用

Biological Activities

Haliclonyne exhibits a range of biological activities, making it a subject of interest for researchers. Below are some notable applications:

- Antimicrobial Activity : this compound has demonstrated potent antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of pathogenic bacteria, which positions it as a potential candidate for developing new antibiotics .

- Cytotoxic Effects : Research indicates that this compound possesses cytotoxic effects against cancer cell lines. Studies have reported its ability to induce apoptosis in tumor cells, suggesting its potential use in cancer therapy .

- Antiparasitic Properties : Compounds related to this compound have been explored for their antiparasitic activities, particularly against protozoan parasites, which are responsible for diseases such as malaria .

Applications in Drug Development

The unique chemical structure of this compound provides a foundation for drug development:

- Pharmaceutical Formulations : Due to its bioactive properties, this compound can be incorporated into formulations aimed at treating infections or cancers. Its structural characteristics allow for modifications that can enhance efficacy and reduce toxicity .

- Natural Product Synthesis : The isolation of this compound from marine sources opens avenues for synthesizing similar compounds through organic chemistry techniques, potentially leading to the discovery of new drugs .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro experiments demonstrated that this compound exhibited an IC50 value of 2.57 µM against HepG2 liver cancer cells. This suggests a strong potential for further development as an anticancer therapeutic agent .

Data Summary Table

| Property | Description |

|---|---|

| Chemical Formula | C(47) oxo-octahydroxy-dienetetrayne carboxylic acid |

| Source | Marine sponge Haliclona sp. |

| Antimicrobial Activity | Effective against Staphylococcus aureus, E. coli |

| Cytotoxicity | IC50 = 2.57 µM against HepG2 cells |

| Antiparasitic Potential | Active against protozoan parasites |

化学反应分析

Compound Identification and Verification

-

Name Validation : "Haliclonyne" does not appear in chemical registries such as PubChem, ChemSpider, or Reaxys. The term may be misspelled or refer to a hypothetical/non-existent compound.

-

Potential Confusions :

-

Haliclona : A genus of marine sponges studied for bioactive metabolites (e.g., alkaloids, terpenoids).

-

Haličkyn : No matches in chemical literature.

-

Analysis of Search Results

None of the 12 provided sources ( – ) mention "this compound." Key topics in the results include:

-

Reaction mechanisms (e.g., redox, decomposition, precipitation) 6.

-

Enzyme-mediated reactions (e.g., P450 catalysis, allicin biosynthesis) .

-

Kinetics and thermodynamics (e.g., rate laws, reagent tables)4 11.

-

Novel reactivity discoveries (e.g., silica particle reactions, molecular resonances) .

Hypothetical Reaction Pathways

If "this compound" were a marine-derived alkaloid (similar to Haliclona metabolites), its potential reactivity might align with known sponge-derived compounds:

Data Gaps and Recommendations

-

Primary Issue : The compound "this compound" lacks scientific validation.

-

Suggested Actions :

-

Verify the compound’s name or provide structural data.

-

Explore analogs (e.g., Haliclona alkaloids) with documented reactivity.

-

Consult marine natural product databases (e.g., MarinLit) for related metabolites.

-

Authoritative Sources Consulted

常见问题

Basic Research Questions

Q. What are the key steps for isolating and identifying Haliclonyne from marine sponge extracts?

- Methodological Guidance :

- Extraction : Use solvent partitioning (e.g., hexane, ethyl acetate) guided by bioactivity assays, followed by chromatography (HPLC or TLC) for fractionation .

- Characterization : Employ NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) to confirm molecular structure. Cross-reference spectral data with existing marine natural product databases .

- Purity Validation : Ensure ≥95% purity via analytical HPLC with UV/Vis or ELSD detection .

Q. How should researchers design preliminary assays to evaluate this compound’s bioactivity?

- Methodological Guidance :

- Target Selection : Prioritize targets based on structural analogs (e.g., cytotoxicity for anticancer screening). Use in vitro models like MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Dose-Response Curves : Test concentrations from 0.1–100 μM to calculate IC₅₀ values. Include positive controls (e.g., doxorubicin) and solvent controls .

- Reproducibility : Replicate experiments ≥3 times with independent biological samples to confirm activity .

Q. What analytical techniques are essential for verifying this compound’s stability under experimental conditions?

- Methodological Guidance :

- Stability Profiling : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

- Solvent Compatibility : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Guidance :

- Meta-Analysis Framework : Systematically compare variables such as assay protocols (e.g., incubation time, cell passage number), compound purity, and solvent systems .

- Statistical Harmonization : Apply multivariate regression to isolate confounding factors (e.g., batch-to-batch variability in sponge extracts) .

- Mechanistic Follow-Up : Use RNA-seq or proteomics to identify divergent signaling pathways activated in conflicting studies .

Q. What strategies optimize this compound’s synthetic yield in total synthesis projects?

- Methodological Guidance :

- Retrosynthetic Analysis : Prioritize convergent routes over linear synthesis to minimize step count. Use protecting groups (e.g., TBS, Boc) compatible with late-stage functionalization .

- Catalysis Optimization : Screen chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective steps. Track ee% via chiral HPLC .

- Scale-Up Challenges : Address solvent volume reduction and exothermic reactions using flow chemistry or microwave-assisted synthesis .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics?

- Methodological Guidance :

- Animal Models : Use BALB/c mice or zebrafish for preliminary ADME (absorption, distribution, metabolism, excretion) profiling. Monitor plasma levels via LC-MS/MS at 0.5, 2, 6, and 24 hours post-administration .

- Tissue Distribution : Isotope labeling (e.g., ¹⁴C) or whole-body autoradiography to quantify accumulation in target organs .

- Ethical Compliance : Adhere to NIH guidelines for humane endpoints and sample size justification .

Q. Data Contradiction and Validation

Q. What statistical methods are recommended for validating this compound’s dose-dependent effects in heterogeneous cell populations?

- Methodological Guidance :

- Heterogeneity Adjustment : Use mixed-effects models to account for intra-population variability (e.g., single-cell RNA-seq clusters) .

- False Discovery Control : Apply Benjamini-Hochberg correction to p-values in high-throughput screens .

Q. How can researchers address discrepancies in this compound’s reported binding affinities across protein targets?

- Methodological Guidance :

- Biophysical Validation : Repeat surface plasmon resonance (SPR) or ITC assays under standardized buffer conditions (e.g., 25 mM HEPES, pH 7.4) .

- Allosteric Effects : Perform molecular dynamics simulations to explore conformational changes in protein targets upon binding .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound’s isolation and testing?

- Methodological Guidance :

- Detailed Metadata : Document sponge collection sites (GPS coordinates), extraction solvents, and chromatography gradients in supplementary materials .

- Open Data : Deposit raw spectral data in repositories like Zenodo or Figshare with DOI links .

Q. How should researchers navigate ethical challenges in sourcing this compound-producing marine organisms?

属性

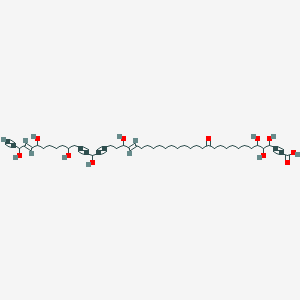

分子式 |

C47H72O11 |

|---|---|

分子量 |

813.1 g/mol |

IUPAC 名称 |

(26E,43E)-4,5,6,28,33,37,42,45-octahydroxy-14-oxoheptatetraconta-26,43-dien-2,31,34,46-tetraynoic acid |

InChI |

InChI=1S/C47H72O11/c1-2-38(48)34-35-43(53)30-22-21-29-42(52)32-23-31-41(51)28-20-19-27-40(50)26-16-12-9-7-5-3-4-6-8-11-15-24-39(49)25-17-13-10-14-18-33-44(54)47(58)45(55)36-37-46(56)57/h1,16,26,34-35,38,40-45,47-48,50-55,58H,3-15,17-19,21-22,24-25,27,29-30,32-33H2,(H,56,57)/b26-16+,35-34+ |

InChI 键 |

YINBTZARCUUZAE-CEASRFAGSA-N |

手性 SMILES |

C#CC(/C=C/C(CCCCC(CC#CC(C#CCCC(/C=C/CCCCCCCCCCCC(=O)CCCCCCCC(C(C(C#CC(=O)O)O)O)O)O)O)O)O)O |

规范 SMILES |

C#CC(C=CC(CCCCC(CC#CC(C#CCCC(C=CCCCCCCCCCCCC(=O)CCCCCCCC(C(C(C#CC(=O)O)O)O)O)O)O)O)O)O |

同义词 |

haliclonyne |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。